molecular formula C19H17FN4OS B2417030 (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021130-89-1

(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2417030
CAS RN: 1021130-89-1
M. Wt: 368.43
InChI Key: ZQPKZPJZCHDVDQ-UHFFFAOYSA-N
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Description

(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Scientific Research Applications

Anti-HIV-2 Activity

A study conducted by Ashok et al. (2015) highlighted the synthesis of β-carboline derivatives, including (4-(4-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, which displayed selective inhibition of the HIV-2 strain. These compounds were noted for their comparable effectiveness to nucleoside reverse transcriptase inhibitors such as lamivudine and dideoxyinosine (Ashok et al., 2015).

Glucan Synthase Inhibition

Research by Ting et al. (2011) explored the structure-activity relationship of pyridazinones, identifying compounds like 2-(3,5-difluorophenyl)-4-(3-fluorocyclopentyloxy)-5-[4-(isopropylsulfonyl)piperazin-1-yl]-pyridazin-3(2H)-one as β-1,3-glucan synthase inhibitors. This compound showed efficacy in an in vivo mouse model of Candida glabrata infection (Ting et al., 2011).

Cytotoxicity in Cancer Cell Lines

A study by Özdemir et al. (2019) involved the synthesis of new 3(2H)-pyridazinone derivatives expected to show cytotoxic activity in liver and colon cancer cell lines. Among these, 6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-acetyl-2-(2-chlorobenzal)hydrazone was found to be the most active agent against HEP3B and HTC116 cell lines (Özdemir et al., 2019).

TRPV4 Antagonism for Pain Treatment

Tsuno et al. (2017) identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in an animal model. This research suggests potential applications in pain management (Tsuno et al., 2017).

properties

IUPAC Name

[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-15-5-3-14(4-6-15)16-7-8-18(22-21-16)23-9-11-24(12-10-23)19(25)17-2-1-13-26-17/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPKZPJZCHDVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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